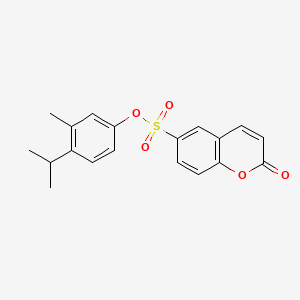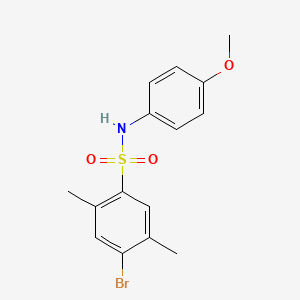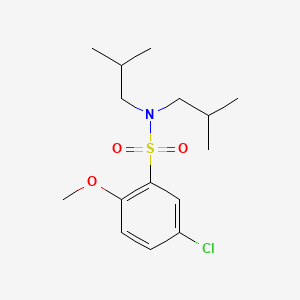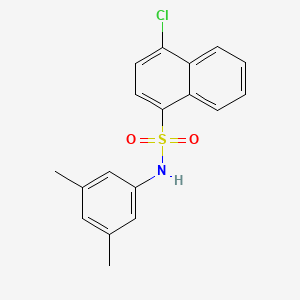
4-chloro-N-(3,5-dimethylphenyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,5-dimethylphenyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDNS and is synthesized using specific methods. The purpose of
作用機序
The mechanism of action of CDNS is not fully understood. However, studies have shown that it inhibits the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by CDNS may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
CDNS has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have an inhibitory effect on the growth of cancer cells. In addition, CDNS has been found to have herbicidal and fungicidal properties, making it a potential candidate for use as a pesticide.
実験室実験の利点と制限
CDNS has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It is also readily available from commercial sources. However, CDNS has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous environments. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CDNS. One potential direction is the further investigation of its anti-inflammatory and analgesic properties for the treatment of various diseases. Another potential direction is the study of its herbicidal and fungicidal properties for use as a pesticide. Additionally, the study of CDNS for its potential use in water treatment and pollution control is an area of interest. Further research is needed to fully understand the mechanism of action of CDNS and its potential applications in various fields.
Conclusion:
In conclusion, CDNS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and it has been studied for its potential use in medicine, agriculture, and environmental science. CDNS has several advantages for lab experiments but also has some limitations. There are several future directions for the study of CDNS, and further research is needed to fully understand its potential applications.
合成法
CDNS is synthesized using a specific method that involves the reaction of 4-chloro-naphthalene-1-sulfonyl chloride with 3,5-dimethyl aniline in the presence of a base such as triethylamine. The reaction yields CDNS as a white crystalline solid with a melting point of 215-217°C.
科学的研究の応用
CDNS has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CDNS has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in treating cancer, diabetes, and other diseases. In agriculture, CDNS has been found to have herbicidal and fungicidal properties, making it a potential candidate for use as a pesticide. In environmental science, CDNS has been studied for its potential use in water treatment and pollution control.
特性
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-12-9-13(2)11-14(10-12)20-23(21,22)18-8-7-17(19)15-5-3-4-6-16(15)18/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNALCJDHRSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B7453928.png)

![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)
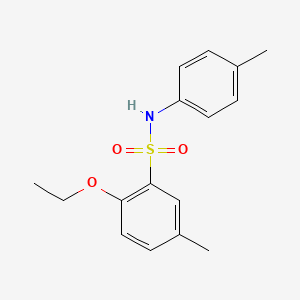

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
